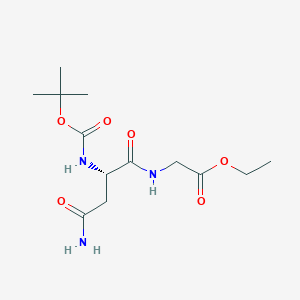

2-氨基-6-甲基-4-硝基苯酚

描述

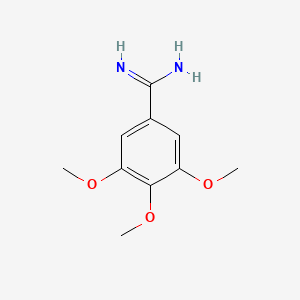

2-Amino-6-methyl-4-nitrophenol is a compound that has been studied in various contexts, particularly in relation to its synthesis and its role in chemical reactions. The compound's structure and properties suggest potential applications in the field of organic chemistry, especially concerning aromatic compounds and their transformations.

Synthesis Analysis

The synthesis of compounds related to 2-amino-6-methyl-4-nitrophenol has been explored in research. For instance, substituted 2′-amino-biphenyl-2-ols have been synthesized through a double functionalization process that includes nitration and cycloetherification, leading to the formation of functionalized 4-nitro-dibenzofurans . This process utilizes NaNO2 in trifluoroacetic acid (TFA) and water, indicating a method that could potentially be adapted for the synthesis of 2-amino-6-methyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-6-methyl-4-nitrophenol has been determined through crystallography. For example, the structure of 2-amino-5-nitrophenol has been analyzed, revealing that molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, with dipole-dipole interactions also playing a role . This information provides insight into the potential molecular interactions and stability of 2-amino-6-methyl-4-nitrophenol.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the oxidation of various aromatic amines by 2-aminophenol 1,6-dioxygenase, an enzyme that catalyzes the cleavage of aromatic rings . Although 2-amino-6-methyl-4-nitrophenol is not explicitly mentioned, the enzyme's ability to oxidize similar compounds suggests that it may also act on 2-amino-6-methyl-4-nitrophenol, leading to ring cleavage and the formation of new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methyl-4-nitrophenol can be inferred from related compounds. For instance, the crystal structure of a complex containing 2-amino-4-nitrophenol shows that the molecules are nearly planar and form a three-dimensional network through hydrogen bonding and π-π interactions . These interactions are crucial for understanding the compound's solubility, stability, and reactivity.

科学研究应用

1. 环境影响和降解

硝基苯酚,包括与 2-氨基-6-甲基-4-硝基苯酚相关的化合物,由于其作为工业污染物的普遍存在,在环境研究中具有重要意义。Uberoi 和 Bhattacharya (1997) 的研究探讨了硝基苯酚(包括 2-硝基苯酚和 4-硝基苯酚)在厌氧系统中的毒性和可降解性。他们发现这些化合物可以在厌氧条件下转化为氨基苯酚,表明了环境降解的潜在途径 (Uberoi 和 Bhattacharya,1997)。

2. 在染发剂配方中的用途

Andersen (1997) 讨论了 2-氨基-6-氯-4-硝基苯酚及其盐酸盐作为染发剂中着色剂的安全评估。该研究强调 2-氨基-6-氯-4-硝基苯酚不易透过皮肤吸收,表明其在化妆品应用中的用途 (Andersen,1997)。

3. 生物化学应用

在生物化学研究中,Hanstein 等人 (1979) 利用 2-氨基-4-硝基苯酚合成了放射性 2-叠氮基-4-硝基苯酚,用于研究光化学性质。该化合物被用作光亲和标记试剂,表明其在生化标记和追踪研究中的应用 (Hanstein 等人,1979)。

4. 喹啉类化合物的合成

Roberts 等人 (1997) 在吡咯并[4,3,2-de]喹啉的合成中使用了 2-氨基-4-硝基苯酚,吡咯并[4,3,2-de]喹啉是各种天然产物的先驱。这说明了它在有机合成中的用途,特别是在创建复杂杂环结构中 (Roberts 等人,1997)。

5. 有机污染物的电化学传感

Shah 等人 (2017) 描述了基于金铜合金纳米颗粒的电化学传感平台的开发,用于检测硝基芳香族毒素,包括 2-氨基-4-硝基苯酚。这项研究表明其在环境监测和有毒物质检测中的潜在应用 (Shah 等人,2017)。

安全和危害

2-Amino-6-methyl-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

2-amino-6-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMBLPBTZZZSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211703 | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-4-nitrophenol | |

CAS RN |

6265-03-8 | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-6-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)